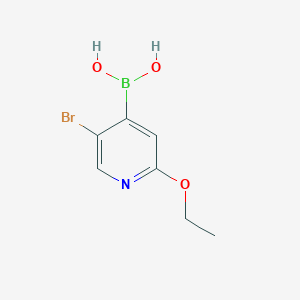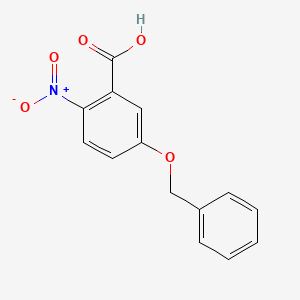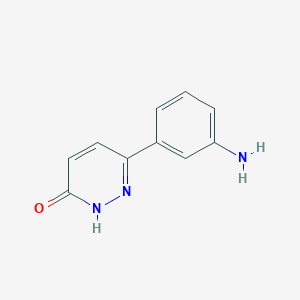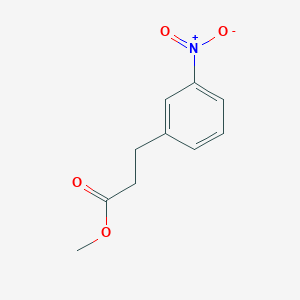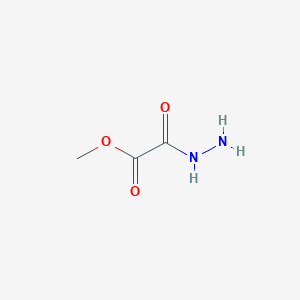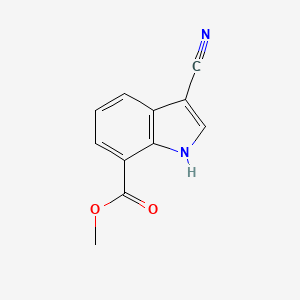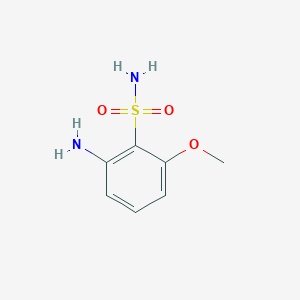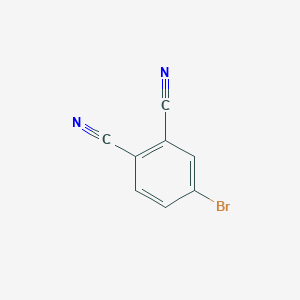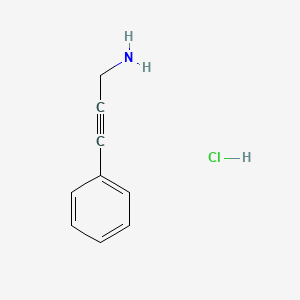
3-Phenyl-2-propyn-1-amine hydrochloride
Übersicht
Beschreibung
3-Phenyl-2-propyn-1-amine hydrochloride is an organic compound with the empirical formula C9H10ClN . It is also known as 3-Phenylpropargylamine hydrochloride . It is used as a dopamine β-hydroxylase inhibitor .
Synthesis Analysis
The synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride involves two stages . In the first stage, (3-phenyl-prop-2-ynyl)-carbamic acid tert-butyl ester reacts with hydrogen chloride in tetrahydrofuran . In the second stage, the product is reacted with water and sodium hydroxide in tetrahydrofuran .Molecular Structure Analysis
The molecular weight of 3-Phenyl-2-propyn-1-amine hydrochloride is 167.64 . The SMILES string representation of the molecule is Cl.NCC#Cc1ccccc1 .Chemical Reactions Analysis
3-Phenyl-2-propyn-1-amine hydrochloride has been used in the creation of 2D perovskites for high-performance perovskite solar cells . The compound was added to the formamidinium tin iodide (FASnI3) perovskite film, resulting in polycrystalline materials with larger, more oriented crystals .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 222-226 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
C9H10ClN C_9H_{10}ClN C9H10ClN
, serves as a versatile building block in various fields of research .Lead-Free Perovskite Solar Cells
A recent application in renewable energy is the use of 3-Phenyl-2-propyn-1-amine hydrochloride in the development of lead-free perovskite solar cells . Researchers have found that adding this compound to formamidinium tin iodide perovskite films can improve the efficiency and stability of solar cells. It helps to create larger, more oriented crystals within the film, enhancing the overall performance of the solar cells.
Self-Healing Materials
The addition of 3-Phenyl-2-propyn-1-amine hydrochloride to certain materials can impart self-healing properties . In the context of solar cells, this means that the efficiency of the cells can be recovered after degradation by placing them in an inert atmosphere. This property is highly beneficial for extending the lifespan of devices and reducing maintenance costs.
Wirkmechanismus
Target of Action
The primary target of 3-Phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-Phenyl-2-propyn-1-amine hydrochloride acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it interferes with the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Action Environment
The action, efficacy, and stability of 3-Phenyl-2-propyn-1-amine hydrochloride can be influenced by various environmental factors. For instance, the compound has been used in the creation of 2D perovskites for perovskite solar cells, demonstrating efficient and stable performance . Moreover, these solar cells showed a self-healing capability when placed in an inert atmosphere . .
Safety and Hazards
Zukünftige Richtungen
Research has shown that 3-Phenyl-2-propyn-1-amine hydrochloride can be used in the creation of high-performance perovskite solar cells . The addition of the compound to the perovskite film resulted in superior crystallinity and passivated trap states, leading to enhanced charge transport and suppressed charge carrier recombination . This suggests potential future applications in the field of sustainable energy.
Eigenschaften
IUPAC Name |
3-phenylprop-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXMJZCFMAEDRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474700 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-propyn-1-amine hydrochloride | |
CAS RN |
30011-36-0 | |
| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



